4,5-Dihydrotestolactone

Descripción general

Descripción

4,5-Dihydrotestolactone is a metabolite of testolactone, a steroid aromatase inhibitor. Aromatase is an enzyme responsible for converting testosterone, the primary male sex hormone, into estradiol, the major female sex hormone. By inhibiting aromatase, testolactone reduces estradiol levels and increases testosterone levels.

Métodos De Preparación

4,5-Dihydrotestolactone can be synthesized through the Baeyer-Villiger oxidation of androst-4-ene-3,17-dione. This reaction involves the use of peracids, such as peracetic acid or m-chloroperbenzoic acid, to introduce an oxygen atom into the steroid structure, forming the lactone ring . Industrial production methods often involve microbial transformation of dehydroepiandrosterone (DHEA) by filamentous fungi, which can produce an overabundance of steroid-transforming enzymes .

Análisis De Reacciones Químicas

4,5-Dihydrotestolactone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can convert it back to its precursor forms.

Substitution: Various substituents can be introduced into the molecule under specific conditions.

Common reagents used in these reactions include peracids for oxidation and reducing agents like sodium borohydride for reduction. Major products formed from these reactions include different hydroxylated and oxidized derivatives .

Aplicaciones Científicas De Investigación

Pharmacokinetics and Analytical Methods

Recent studies have focused on the quantification of 4,5-dihydrotestolactone in biological samples. A notable method involves high-performance liquid chromatography (HPLC), which allows for sensitive detection of this compound in plasma and urine. The assay demonstrates a sensitivity of 20 ng/ml and high recovery rates (81.8% for this compound) . This analytical technique is crucial for understanding the pharmacokinetics of this compound and its parent compound, testolactone, particularly in clinical settings involving male patients.

Aromatase Inhibition

This compound has been studied for its role as an aromatase inhibitor. Aromatase is an enzyme that converts androgens to estrogens, and its inhibition can be beneficial in conditions like polycystic ovarian disease (PCOD). Research indicates that administration of testolactone (and by extension, its metabolite) leads to significant alterations in gonadotropin secretion dynamics and peripheral steroid levels . In PCOD patients, a notable decrease in estrone levels and an increase in androstenedione levels were observed during treatment with testolactone.

Cancer Treatment

The compound's potential in cancer treatment is particularly noteworthy. Testolactone has been used to manage breast cancer and other hormone-sensitive tumors. The inhibition of aromatase activity can reduce estrogen levels, which is beneficial in estrogen receptor-positive breast cancer cases . Moreover, ongoing research is exploring the efficacy of this compound as a therapeutic agent against various cancers by evaluating its antiproliferative effects on cancer cell lines.

Fertility Treatments

In the context of fertility treatments, studies have investigated the effects of testolactone on idiopathic oligozoospermic infertility. Although results indicated no significant improvements in sperm output or quality during treatment with testolactone or its derivatives, understanding these dynamics is crucial for optimizing fertility therapies .

Case Study on PCOD

A study involving eight women with PCOD highlighted the hormonal changes induced by testolactone administration. The results showed a 90-95% decrease in aromatization rates, emphasizing the compound's role as a potent aromatase inhibitor . This case study provides insights into how this compound can influence hormonal pathways relevant to reproductive health.

Cancer Cell Line Studies

Research on various cancer cell lines has demonstrated that compounds related to testolactone exhibit significant cytotoxic effects. For instance, derivatives of this compound have shown promising results against pancreatic cancer cell lines with IC50 values indicating effective inhibition . Such findings underline the need for further exploration into the therapeutic potential of this compound.

Mecanismo De Acción

The mechanism of action of 4,5-Dihydrotestolactone involves the inhibition of the aromatase enzyme. By binding to the active site of aromatase, it prevents the conversion of testosterone to estradiol. This reduction in estradiol levels can lead to increased testosterone levels, which is beneficial in conditions where estrogen suppression is desired.

Comparación Con Compuestos Similares

4,5-Dihydrotestolactone is similar to other aromatase inhibitors such as anastrozole and letrozole. its uniqueness lies in its steroidal structure, which differs from the non-steroidal structures of anastrozole and letrozole. Other similar compounds include 1,2,4,5-tetrahydrotestolactone, which is another metabolite of testolactone .

Actividad Biológica

4,5-Dihydrotestolactone is a steroidal compound and a metabolite of testolactone, which has garnered attention for its potential biological activities, particularly in the context of cancer treatment and hormonal regulation. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

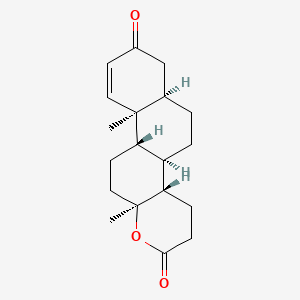

This compound is characterized by its lactone structure, which is derived from the steroid framework of testolactone. Its chemical formula is , and it is known to exhibit various biological activities that are being explored in clinical and preclinical settings.

This compound functions primarily as an aromatase inhibitor , which plays a crucial role in the regulation of estrogen synthesis. Aromatase inhibitors are valuable in treating hormone-sensitive cancers, such as breast cancer. The inhibition of aromatase leads to decreased estrogen levels, which can slow the growth of estrogen-dependent tumors .

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antiproliferative effects on various cancer cell lines. For instance:

- MCF-7 Breast Cancer Cells : Research has shown that this compound has an IC50 value (the concentration required to inhibit cell growth by 50%) of approximately 8.62 µM against MCF-7 cells .

- Prostate Cancer Cells : The compound also demonstrated activity against prostate cancer cells (PC3), with an IC50 value of around 2.64 µM .

Pharmacokinetics

A study focusing on the pharmacokinetics of this compound revealed that it can be effectively quantified in plasma and urine using high-performance liquid chromatography (HPLC). This method allows for the determination of its concentration in biological samples at sensitivity levels as low as 20 ng/ml . The mean recovery rates for both testolactone and its metabolite were reported at 95.0% and 81.8%, respectively .

Case Studies

- Zebrafish Model : A comprehensive study utilizing a zebrafish water tank model evaluated the metabolic pathways of testolactone and its metabolites, including this compound. This model provided insights into the biotransformation processes and potential therapeutic applications .

- Clinical Observations : Clinical studies have monitored the levels of both testolactone and this compound in male patients undergoing treatment for hormone-related conditions. These studies indicated that monitoring these compounds could provide valuable information regarding treatment efficacy and metabolic responses .

Comparative Biological Activity Table

The following table summarizes the biological activities observed for this compound compared to its parent compound, testolactone:

| Compound | Target Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 8.62 | Aromatase Inhibition |

| PC3 (Prostate Cancer) | 2.64 | Aromatase Inhibition | |

| Testolactone | MCF-7 (Breast Cancer) | ~0.024 | Aromatase Inhibition |

| Various Tumor Lines | Varies | Antitumor Activity |

Propiedades

IUPAC Name |

(4aS,4bR,6aR,10aR,10bS,12aS)-10a,12a-dimethyl-4,4a,4b,5,6,6a,7,10b,11,12-decahydro-3H-naphtho[2,1-f]chromene-2,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O3/c1-18-9-7-13(20)11-12(18)3-4-14-15(18)8-10-19(2)16(14)5-6-17(21)22-19/h7,9,12,14-16H,3-6,8,10-11H2,1-2H3/t12-,14-,15+,16+,18+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVGNVLKFFBPCIQ-UTQPNVHDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC(=O)O2)CCC4C3(C=CC(=O)C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC(=O)O2)CC[C@H]4[C@@]3(C=CC(=O)C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10962625 | |

| Record name | 10a,12a-Dimethyl-3,4,4a,5,6,6a,7,10a,10b,11,12,12a-dodecahydro-2H-phenanthro[2,1-b]pyran-2,8(4bH)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10962625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4269-77-6 | |

| Record name | 4,5-Dihydrotestolactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004269776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10a,12a-Dimethyl-3,4,4a,5,6,6a,7,10a,10b,11,12,12a-dodecahydro-2H-phenanthro[2,1-b]pyran-2,8(4bH)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10962625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.